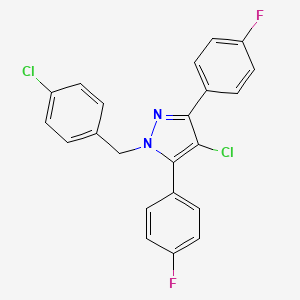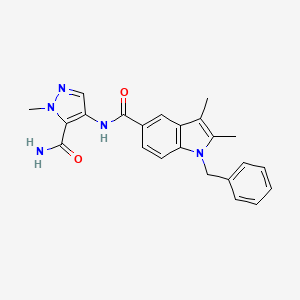![molecular formula C19H12BrN3O3S B10922180 N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10922180.png)
N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound that features a combination of bromophenyl, nitrophenyl, furyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-{4-[5-(2-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE
- N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE
- N-(4-METHOXYPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE
Uniqueness
N-(4-BROMOPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups within a single molecule allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C19H12BrN3O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H12BrN3O3S/c20-13-3-5-14(6-4-13)21-19-22-16(11-27-19)18-10-9-17(26-18)12-1-7-15(8-2-12)23(24)25/h1-11H,(H,21,22) |
InChI Key |
JNAONKJRODZQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922097.png)

![(2E)-3-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10922117.png)
![N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922132.png)
![N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10922140.png)
![N-(4-fluoro-2-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922142.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B10922143.png)
![1-benzyl-N-(4-fluoro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922152.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10922160.png)



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922188.png)
![2-{3-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922192.png)
